molecular formula C7H10N2O2 B017943 1-Isopropyl-1H-imidazole-5-carboxylic acid CAS No. 105293-81-0

1-Isopropyl-1H-imidazole-5-carboxylic acid

Cat. No. B017943
CAS RN: 105293-81-0
M. Wt: 154.17 g/mol
InChI Key: YNVHXICSOWGFDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for imidazole derivatives often involve the formation of the imidazole ring through the reaction of precursors under specific conditions. For example, a one-pot synthesis of imidazo[1,5-a]pyridines, which share structural similarities with 1-Isopropyl-1H-imidazole-5-carboxylic acid, has been achieved starting from a carboxylic acid and 2-methylaminopyridines, highlighting a method that could be adapted for the synthesis of this compound derivatives (Crawforth et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated through X-ray crystallography, demonstrating planar ring systems and hydrogen bonding patterns that contribute to their stability. For instance, studies on the crystal and molecular structure of related compounds have provided insights into their geometrical configurations, including bond lengths and angles, which are crucial for understanding the chemical behavior of this compound (Briant et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including coordination with metals, functionalization, and participation in hydrogen bonding networks. For example, the coordination of imidazole rings with copper (II) ions has been demonstrated, which could be relevant for understanding the reactivity of this compound in complex formation (Patra & Goldberg, 2013).

Scientific Research Applications

Process Intensification in Synthesis The compound 1-Isopropyl-1H-imidazole-5-carboxylic acid is a derivative of 1H-4-substituted imidazoles, which are crucial in synthesizing NS5A inhibitors like Daclatasvir. These compounds are produced using high-temperature/high-pressure continuous flow synthesis, starting from α-bromoacetophenones and carboxylic acids. This method is part of a broader movement towards process intensification in chemical reactions, focusing on enhancing efficiency and minimizing environmental impact (Carneiro et al., 2015).

Complex Formation and Structural Analysis this compound has been utilized to form complexes with metals such as cobalt(II) and copper(II). These complexes exhibit a range of structural configurations and have been studied through X-ray diffraction and mass spectrometry. The copper(II) complexes, in particular, show a distorted tetragonal pyramidal configuration, while the cobalt(II) complex is trinuclear, highlighting the versatile coordination properties of such compounds (Drabina et al., 2012).

Coordination Polymers The structural flexibility of imidazole-based carboxylate ligands has been harnessed to construct a series of coordination polymers. These polymers exhibit various architectures, demonstrating the ligands' versatile coordination abilities. The resulting structures range from unique 3D structures with channels to layered structures, showcasing the potential of these compounds in forming complex, functional materials (Guo et al., 2013).

properties

IUPAC Name

3-propan-2-ylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-8-3-6(9)7(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVHXICSOWGFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631150
Record name 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105293-81-0
Record name 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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